molecular formula C7H15N3O2 B13832369 1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI)

1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI)

Cat. No.: B13832369
M. Wt: 173.21 g/mol
InChI Key: LVDDCCVOBLUIQF-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring and several methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The methyl groups and the methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions and enzymes, influencing their activity. The compound may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is unique due to its specific structure, which includes multiple methyl groups and a methoxy group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

1-methoxy-4,4,5,5-tetramethyl-2-oxidotriazol-2-ium

InChI

InChI=1S/C7H15N3O2/c1-6(2)7(3,4)9(12-5)10(11)8-6/h1-5H3

InChI Key

LVDDCCVOBLUIQF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N([N+](=N1)[O-])OC)(C)C)C

Origin of Product

United States

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